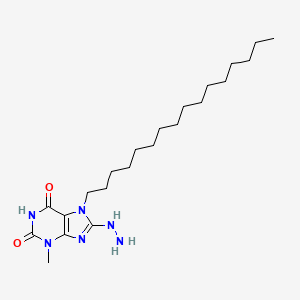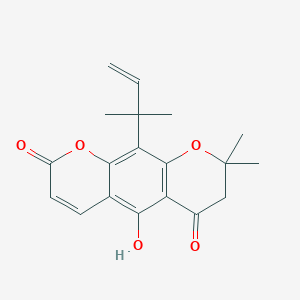
Clausenidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clausenidin is a pyranocoumarin compound primarily found in medicinal herbs of the Rutaceae family, particularly in Clausena excavata. This compound has garnered significant attention due to its potential anti-cancer properties, especially in the treatment of colon cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clausenidin can be synthesized through various methods, including the isolation from the roots of Clausena excavata. One common method involves the preparation of an inclusion complex with hydroxypropyl-β-cyclodextrin. This method enhances the solubility and bioavailability of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Clausena excavata roots, followed by purification processes such as chromatography. The inclusion complex with hydroxypropyl-β-cyclodextrin is prepared by dispersing this compound and hydroxypropyl-β-cyclodextrin in water, followed by mixing and drying .
Analyse Chemischer Reaktionen
Types of Reactions
Clausenidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Clausenidin is used as a precursor for synthesizing other bioactive compounds.
Biology: It has been studied for its effects on cell viability, reactive oxygen species generation, and DNA fragmentation.
Wirkmechanismus
Clausenidin exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspase-dependent pathways, leading to cell cycle arrest and apoptosis. This compound also upregulates the expression of p53, p21, and bax, while downregulating survivin and bcl-2, which are involved in cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Umbelliferone: Another coumarin compound with similar anti-cancer properties.
Clausenidin derivatives: Various derivatives of this compound have been synthesized to enhance its biological activity.
Uniqueness
This compound is unique due to its potent anti-cancer properties and its ability to form inclusion complexes with cyclodextrins, which enhance its solubility and bioavailability. This makes it a promising candidate for drug development and cancer therapy .
Eigenschaften
CAS-Nummer |
28384-44-3 |
|---|---|
Molekularformel |
C19H20O5 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-hydroxy-2,2-dimethyl-10-(2-methylbut-3-en-2-yl)-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C19H20O5/c1-6-18(2,3)14-16-10(7-8-12(21)23-16)15(22)13-11(20)9-19(4,5)24-17(13)14/h6-8,22H,1,9H2,2-5H3 |
InChI-Schlüssel |
RDROOFQFFWIIDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091257.png)

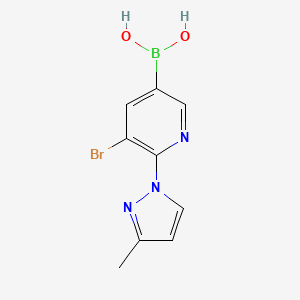
![7-Fluoro-1-(2-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091264.png)
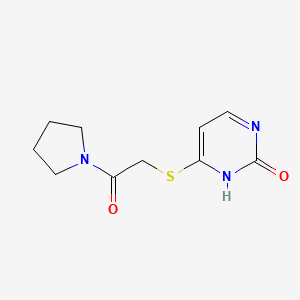
![2-(2-Methoxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091270.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B14091275.png)
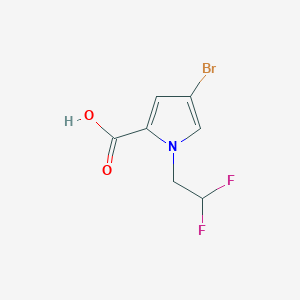
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14091295.png)
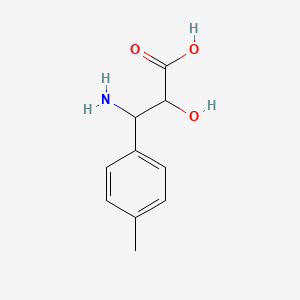
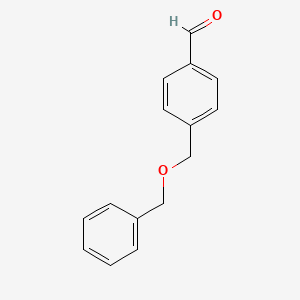
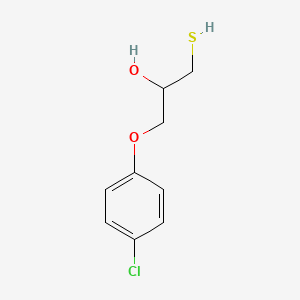
![2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14091324.png)
